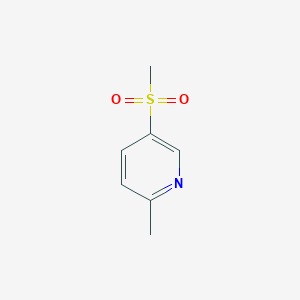

5-Methanesulfonyl-2-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methanesulfonyl-2-methylpyridine is a chemical compound with the CAS Number: 1392213-58-9 . Its IUPAC name is 2-methyl-5-(methylsulfonyl)pyridine . The molecular weight of this compound is 171.22 . It is typically stored at room temperature and has a physical form of powder .

Molecular Structure Analysis

The InChI Code for 5-Methanesulfonyl-2-methylpyridine is1S/C7H9NO2S/c1-6-3-4-7(5-8-6)11(2,9)10/h3-5H,1-2H3 . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical detail. Physical And Chemical Properties Analysis

5-Methanesulfonyl-2-methylpyridine is a powder that is stored at room temperature . Its molecular weight is 171.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved papers.Applications De Recherche Scientifique

Antibacterial Activity of Sulfonamide Derivatives

Research on sulfonamide derivatives, including those related to methanesulfonic acid, has demonstrated their potential in combating bacterial infections. For instance, sulfonamide compounds and their metal complexes have been synthesized and tested against various bacteria, revealing significant antibacterial activities. This suggests a promising route for developing new antibacterial agents using methanesulfonic acid derivatives (Özdemir et al., 2009).

Biodegradation and Environmental Impact

Methanesulfonic acid, a key intermediate in sulfur biogeochemical cycling, is utilized by various aerobic bacteria as a sulfur source. This compound's metabolism by bacteria highlights its role in environmental processes and potential for bioremediation strategies (Kelly & Murrell, 1999).

Chemical Synthesis and Catalysis

The use of methanesulfonic acid derivatives as catalysts in chemical synthesis is documented, such as in the synthesis of 2-amino-3-cyano pyridines, demonstrating the versatility of these compounds in facilitating diverse chemical reactions. This underscores the potential application of 5-Methanesulfonyl-2-methylpyridine in synthetic chemistry as a catalyst or reagent (Tamaddon & Azadi, 2018).

Leaching and Metal Recovery

Methanesulfonic acid (MSA) has been explored for its efficacy in metal leaching, particularly in the extraction of copper from chalcopyrite. The use of MSA, potentially including derivatives like 5-Methanesulfonyl-2-methylpyridine, in hydrometallurgy, suggests applications in metal recovery and recycling processes (Ahn, Wu, & Lee, 2019).

Particle Formation Studies

Studies on particle formation from methanesulfonic acid with amines/ammonia reveal important implications for atmospheric chemistry, particularly in particle nucleation processes. This research area could benefit from understanding the reactivity and interactions of methanesulfonic acid derivatives, including 5-Methanesulfonyl-2-methylpyridine (Chen & Finlayson‐Pitts, 2017).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific situations occur .

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .

Mode of Action

In the context of sm cross-coupling reactions, it may interact with its targets (organoboron reagents) through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it can be inferred that it plays a role in the formation of carbon-carbon bonds .

Result of Action

Its use in sm cross-coupling reactions suggests that it contributes to the formation of carbon-carbon bonds .

Action Environment

The success of sm cross-coupling reactions, in which this compound is used, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

2-methyl-5-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-3-4-7(5-8-6)11(2,9)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUZKFWDASVPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methanesulfonyl-2-methylpyridine | |

CAS RN |

1392213-58-9 |

Source

|

| Record name | 5-methanesulfonyl-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butane-1-sulfonamide](/img/structure/B2920391.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)

![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)

![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2920411.png)

![3-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2920414.png)